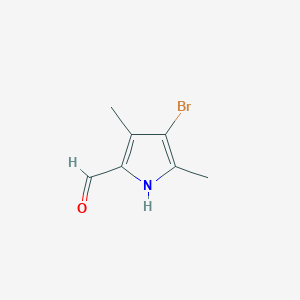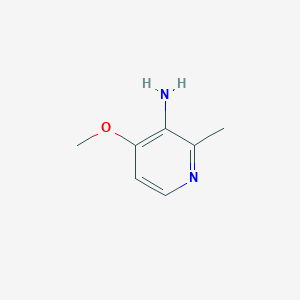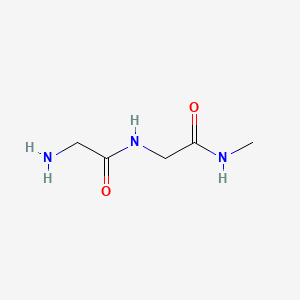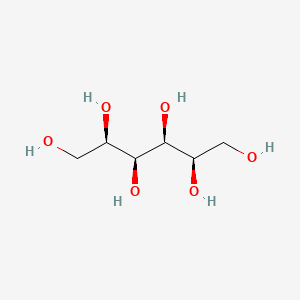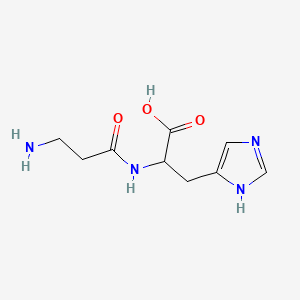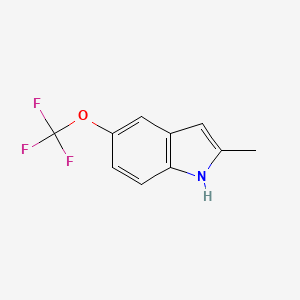
Dibutyl (2-(trifluoromethyl)cyclopropyl)boronate
Descripción general
Descripción
Dibutyl (2-(trifluoromethyl)cyclopropyl)boronate is a chemical compound that serves as a useful (trifluoromethyl)cyclopropylating reagent . It is available in one step from commercially available reagents .
Synthesis Analysis
The synthesis of Dibutyl (2-(trifluoromethyl)cyclopropyl)boronate involves a palladium-catalyzed Suzuki coupling . This process is efficient and can be achieved using commercially available reagents .Molecular Structure Analysis
The molecular structure of Dibutyl (2-(trifluoromethyl)cyclopropyl)boronate is complex, with a trifluoromethyl group attached to a cyclopropyl ring, which is then bonded to a boronate group .Chemical Reactions Analysis
Dibutyl (2-(trifluoromethyl)cyclopropyl)boronate participates in a palladium-catalyzed Suzuki coupling . This reaction is a type of cross-coupling reaction, which is widely used in organic chemistry for the formation of carbon-carbon bonds .Aplicaciones Científicas De Investigación
Medicinal Chemistry: TRPV1 Receptor Antagonists
Dibutyl (2-(trifluoromethyl)cyclopropyl)boronate serves as a valuable (trifluoromethyl)cyclopropylating reagent in medicinal chemistry. Researchers have exemplified its use by preparing TRPV1 receptor antagonists . These antagonists are relevant in pain management and neurobiology, as TRPV1 receptors are involved in nociception (pain perception) and thermosensation.
Mechanistic Studies and Computational Chemistry
Understanding the reactivity and behavior of Dibutyl (2-(trifluoromethyl)cyclopropyl)boronate through mechanistic studies and computational chemistry is essential. Researchers explore reaction pathways, transition states, and bonding interactions to gain insights into its behavior.
Mecanismo De Acción
Target of Action
The primary target of Dibutyl (2-(trifluoromethyl)cyclopropyl)boronate is the TRPV1 receptor . The TRPV1 receptor, also known as the capsaicin receptor, is a protein that is part of the transient receptor potential family of ion channels. It plays a key role in the body’s perception of heat and pain.
Mode of Action
Dibutyl (2-(trifluoromethyl)cyclopropyl)boronate acts as a (trifluoromethyl)cyclopropylating reagent . It participates in a palladium-catalyzed Suzuki coupling , a type of cross-coupling reaction, to interact with its target. This interaction results in the preparation of TRPV1 receptor antagonists .
Biochemical Pathways
Given its role in the preparation of trpv1 receptor antagonists , it can be inferred that it influences the pathways associated with pain perception and heat sensation.
Pharmacokinetics
Its molecular weight is 26611 , and it has a predicted density of 1.02±0.1 g/cm3 . Its predicted boiling point is 229.1±35.0 °C . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
The result of Dibutyl (2-(trifluoromethyl)cyclopropyl)boronate’s action is the preparation of TRPV1 receptor antagonists . These antagonists can block the activity of the TRPV1 receptor, potentially influencing the body’s perception of heat and pain.
Action Environment
The action of Dibutyl (2-(trifluoromethyl)cyclopropyl)boronate can be influenced by various environmental factors. For instance, its stability may be affected by temperature, as suggested by its storage conditions of 2-8°C . Additionally, the efficacy of its action in the Suzuki coupling may depend on the presence of a palladium catalyst .
Propiedades
IUPAC Name |
dibutoxy-[2-(trifluoromethyl)cyclopropyl]borane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22BF3O2/c1-3-5-7-17-13(18-8-6-4-2)11-9-10(11)12(14,15)16/h10-11H,3-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAYNCGMXRPDCQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1CC1C(F)(F)F)(OCCCC)OCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22BF3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10679064 | |
| Record name | Dibutyl [2-(trifluoromethyl)cyclopropyl]boronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10679064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dibutyl (2-(trifluoromethyl)cyclopropyl)boronate | |
CAS RN |
909698-11-9 | |
| Record name | Dibutyl [2-(trifluoromethyl)cyclopropyl]boronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10679064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | dibutyl [2-(trifluoromethyl)cyclopropyl]boronate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



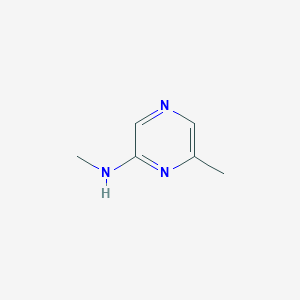
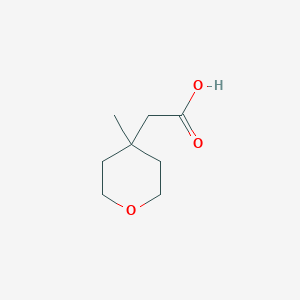
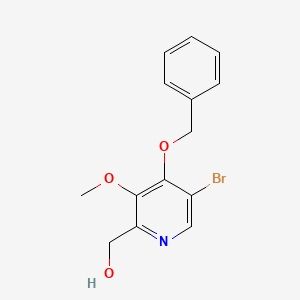

![6-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3030384.png)
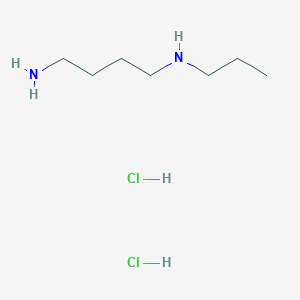
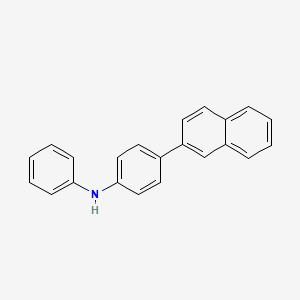
![(2S,4Ar,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-11-hydroxy-9-(hydroxymethyl)-2-methoxycarbonyl-2,6a,6b,9,12a-pentamethyl-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B3030390.png)
